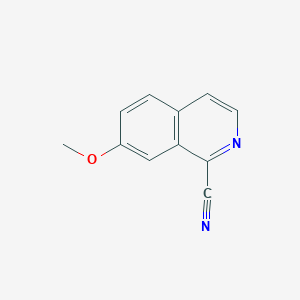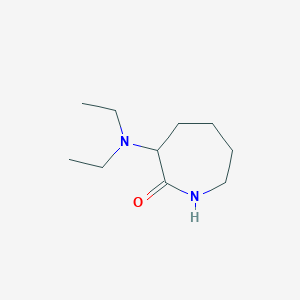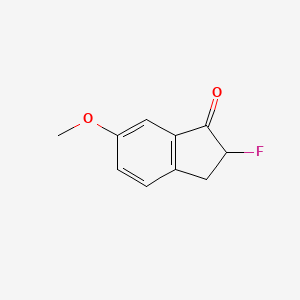
8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-フルオロ-4-メチル-3,4-ジヒドロキノキサリン-2(1H)-オンは、キノキサリン系に属する複素環式化合物です。この化合物は、8位にフッ素原子、4位にメチル基、およびジヒドロキノキサリノンコアの存在を特徴としています。キノキサリンは、その多様な生物活性で知られており、潜在的な治療用途のためにしばしば研究されています。
2. 製法
合成経路と反応条件
8-フルオロ-4-メチル-3,4-ジヒドロキノキサリン-2(1H)-オンの合成は、通常、以下の手順が含まれます。
出発物質: 合成は、適切な置換アニリンとフッ素化ベンゼン誘導体から始まります。
環化: アニリン誘導体は、ルイス酸などの適切な触媒の存在下で、フッ素化ベンゼン誘導体と環化反応を起こします。
還元: 得られたキノキサリン中間体を次に還元してジヒドロキノキサリノンコアを形成します。この還元は、パラジウム触媒の存在下で水素ガスを使用して達成できます。
工業的製法
8-フルオロ-4-メチル-3,4-ジヒドロキノキサリン-2(1H)-オンの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。効率とスケーラビリティを向上させるために、連続フロー反応器と自動システムがしばしば使用されます。
3. 化学反応解析
反応の種類
8-フルオロ-4-メチル-3,4-ジヒドロキノキサリン-2(1H)-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は酸化されてキノキサリン誘導体を形成することができます。
還元: さらなる還元により、テトラヒドロキノキサリン誘導体が生成されます。
置換: フッ素原子を、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 通常、炭素担持パラジウムの存在下で水素ガスが還元に使用されます。
置換: アミンやチオールなどの求核試薬を置換反応に使用できます。
主な生成物
酸化: キノキサリン誘導体。
還元: テトラヒドロキノキサリン誘導体。
置換: 使用された求核試薬に応じて、さまざまな置換キノキサリン誘導体。
4. 科学研究への応用
8-フルオロ-4-メチル-3,4-ジヒドロキノキサリン-2(1H)-オンは、いくつかの科学研究に用いられています。
化学: これは、より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されています。
生物学: この化合物は、その潜在的な抗菌性と抗癌特性について研究されています。
医学: さまざまな病気に対する治療薬としての可能性を探求するための研究が進行中です。
産業: これは、新しい材料や化学プロセスの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and a fluorinated benzene derivative.
Cyclization: The aniline derivative undergoes cyclization with the fluorinated benzene derivative in the presence of a suitable catalyst, such as a Lewis acid.
Reduction: The resulting quinoxaline intermediate is then reduced to form the dihydroquinoxalinone core. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
8-フルオロ-4-メチル-3,4-ジヒドロキノキサリン-2(1H)-オンの作用機序は、特定の分子標的と経路との相互作用に関与しています。
分子標的: この化合物は、細胞プロセスに関与する酵素や受容体と相互作用する可能性があります。
経路: 細胞の増殖、アポトーシス、その他の生物学的機能を調節するシグナル伝達経路を調節することができます。
6. 類似化合物の比較
類似化合物
8-フルオロキノキサリン: ジヒドロ基とメチル基がありません。
4-メチルキノキサリン: フッ素原子がありません。
3,4-ジヒドロキノキサリン-2(1H)-オン: フッ素原子とメチル基がありません。
独自性
8-フルオロ-4-メチル-3,4-ジヒドロキノキサリン-2(1H)-オンは、フッ素原子、メチル基、およびジヒドロキノキサリノンコアの組み合わせによりユニークです。このユニークな構造は、その独特の化学的および生物学的特性に貢献し、研究や工業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
8-Fluoroquinoxaline: Lacks the dihydro and methyl groups.
4-Methylquinoxaline: Lacks the fluorine atom.
3,4-Dihydroquinoxalin-2(1H)-one: Lacks the fluorine and methyl groups.
Uniqueness
8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combination of the fluorine atom, methyl group, and dihydroquinoxalinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H9FN2O |
|---|---|
分子量 |
180.18 g/mol |
IUPAC名 |
8-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-12-5-8(13)11-9-6(10)3-2-4-7(9)12/h2-4H,5H2,1H3,(H,11,13) |
InChIキー |
QKZJZIAKUXILMV-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)NC2=C1C=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


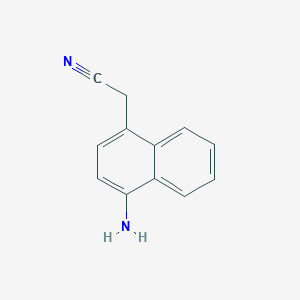
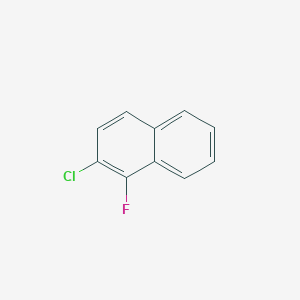
![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)

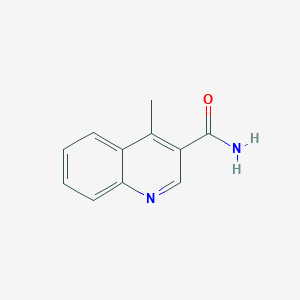
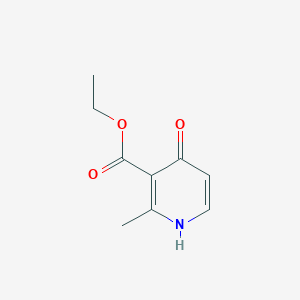

![5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B11909755.png)
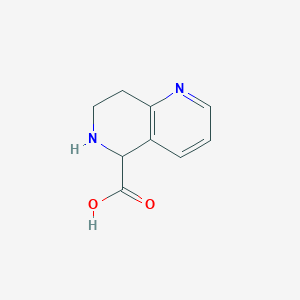
![4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B11909765.png)
